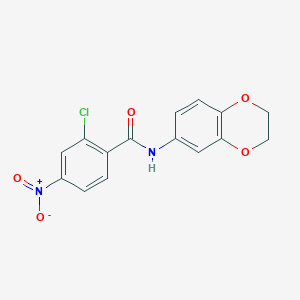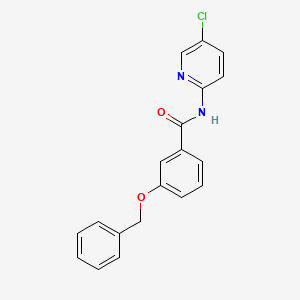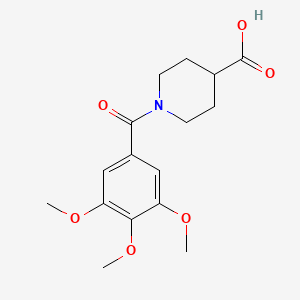
7-allyl-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of xanthine derivatives, including related compounds to "7-allyl-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione," often involves photochemical methods. For instance, novel derivatives of pentoxifylline were synthesized via photolysis, demonstrating the potential for creating various xanthine derivatives under specific conditions that favor singlet excited states. Efficient intramolecular triplet energy transfer techniques were used to achieve high yields of desired products (Han, Bonnet, & Van der Westhuizen, 2008).
Molecular Structure Analysis
Quantitative investigation into the intermolecular interactions of xanthine derivatives shows the significant role of hydrogen bonds and electrostatic energy contributions in the molecule's stability. The layered crystal packing and dispersion energy components play crucial roles in the molecular sheets' formation, highlighting the complexity and intricacy of xanthine derivatives' molecular structures (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Chemical Reactions and Properties
Chemical reactions involving xanthine derivatives are varied and can lead to a wide range of products depending on the reactants and conditions. For example, the synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones showcases the versatility of xanthine derivatives in reacting with thiiranes to yield novel compounds with potentially unique properties (Khaliullin & Klen, 2010).
Propriétés
IUPAC Name |
1,3-dimethyl-8-phenoxy-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-4-10-20-12-13(18(2)16(22)19(3)14(12)21)17-15(20)23-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJBKQKRPASGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B5653344.png)
![5-[(5-methyl-2-furyl)methyl]-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5653346.png)
![3-(1,3-benzodioxol-5-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5653352.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B5653360.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5653367.png)
![9-benzoyl-2-ethyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5653371.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-(4-isopropylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5653375.png)


![1-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2-naphthol](/img/structure/B5653397.png)
![5-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5653409.png)
![1-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl}ethanone](/img/structure/B5653412.png)
